molecular formula C25H28N2O3 B3810642 N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

Cat. No. B3810642
M. Wt: 404.5 g/mol
InChI Key: AJTWRJAWGYTRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ABT-594 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have potent analgesic effects in preclinical models.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide involves activation of nicotinic acetylcholine receptors. Specifically, N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has high affinity for the alpha-3 beta-4 subtype of nicotinic acetylcholine receptors, which are located on sensory neurons that transmit pain signals. Activation of these receptors by N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide leads to inhibition of pain signaling, resulting in analgesia.
Biochemical and Physiological Effects:
N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been shown to have potent analgesic effects in preclinical models. In addition to its effects on pain signaling, N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has also been shown to have effects on other physiological systems, including the cardiovascular and respiratory systems. Specifically, N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been shown to cause a decrease in heart rate and blood pressure, as well as an increase in respiratory rate.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has several advantages for use in laboratory experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists for the treatment of pain. Another area of interest is the development of formulations of N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide with improved solubility and pharmacokinetic properties. Additionally, there is potential for the use of N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide in the treatment of other conditions, such as nicotine addiction and depression.

Scientific Research Applications

N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of pain. It has been shown to have potent analgesic effects in preclinical models, with a mechanism of action that involves activation of nicotinic acetylcholine receptors. N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has also been studied for its potential use in the treatment of nicotine addiction, as it has been shown to reduce nicotine self-administration in animal models.

properties

IUPAC Name

N-cyclopropyl-2-[1-[(4-ethynylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-3-18-4-6-19(7-5-18)17-27-14-12-21(13-15-27)30-24-16-22(29-2)10-11-23(24)25(28)26-20-8-9-20/h1,4-7,10-11,16,20-21H,8-9,12-15,17H2,2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTWRJAWGYTRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=C(C=C4)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide
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N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide
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N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide
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N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide
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N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide
Reactant of Route 6
N-cyclopropyl-2-{[1-(4-ethynylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

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